molecular formula C11H21N B13309684 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

Cat. No.: B13309684
M. Wt: 167.29 g/mol
InChI Key: DQFKXRQBRAOCMI-UHFFFAOYSA-N
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Description

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is a chemical compound characterized by a spirocyclic structure, where a nonane ring is fused with an ethanamine group. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[4 One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure

Industrial Production Methods

In an industrial setting, the production of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine may involve large-scale cyclization reactions using catalysts to enhance yield and efficiency. The process is optimized to ensure high purity and consistency of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethanamine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonan-1-amine: A closely related compound with similar structural features.

    N-methyl-2-(spiro[2.2]pentan-1-yl)ethan-1-amine: Another spirocyclic amine with a different ring size and substitution pattern.

Uniqueness

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-spiro[4.4]nonan-4-ylethanamine

InChI

InChI=1S/C11H21N/c12-9-5-10-4-3-8-11(10)6-1-2-7-11/h10H,1-9,12H2

InChI Key

DQFKXRQBRAOCMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CCN

Origin of Product

United States

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